HDAC8 Inhibitory Potency: A Moderate Affinity Probe for Partial Inhibition Studies
3-Chloro-N-hydroxy-L-valinamide inhibits recombinant human HDAC8 with an IC50 of 3.20 µM, which is significantly lower potency than the high-affinity, highly selective HDAC8 inhibitor PCI-34051 (IC50 = 10 nM) and moderately lower than the pan-HDAC inhibitor SAHA (IC50 = 540 nM) [1]. This places the compound in a distinct 'moderate affinity' class useful for probing conditions where full target engagement may obscure dynamic signaling events .
| Evidence Dimension | Inhibition of recombinant human HDAC8 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 3.20 µM (3.20E+3 nM) |
| Comparator Or Baseline | PCI-34051: IC50 = 10 nM; SAHA (Vorinostat): IC50 = 540 nM |
| Quantified Difference | 320-fold less potent than PCI-34051; 5.9-fold less potent than SAHA |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3 using Boc-Lys(Ac)-AMC substrate [1]; Comparator data from cell-free enzymatic assays . |
Why This Matters
The moderate potency avoids complete target saturation, enabling its use in dose-response studies aimed at identifying partial inhibition thresholds critical for minimizing on-target toxicity.
- [1] BindingDB, BDBM50529170 (CHEMBL4469327). Inhibition of recombinant human HDAC8. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529170 View Source
